2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that falls under the category of acetamides. It is distinguished by its multi-ring structure, which includes benzothiazole, triazole, and phenyl groups, all connected through thioether and amide linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves several steps:
Formation of 2-oxobenzo[d]thiazole:
React ortho-aminobenzenethiol with chloroacetic acid in the presence of a base such as sodium hydroxide under reflux conditions.
Synthesis of 4-phenyl-4H-1,2,4-triazole:
Utilize hydrazine hydrate and benzaldehyde in an acidic medium to form the phenyl-triazole ring.
Conjugation and Thioether Formation:
The intermediate products are then combined under mild heating with appropriate thiol compounds to form thioether linkages.
Final Acetamide Formation:
The compound is finally acetylated using acetic anhydride and p-toluidine under controlled conditions.
Industrial Production Methods
For large-scale production, the process is optimized to increase yield and purity:
Continuous Flow Reactors: Maintain the reactants in a controlled environment to optimize reaction kinetics.
Catalysts: Utilize catalysts like palladium on carbon (Pd/C) to speed up certain steps.
Purification: Implement advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the benzothiazole ring, which can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can target the triazole ring, employing reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or thioether sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dimethylformamide.
Major Products
Oxidation Products: Sulfoxides or sulfones of the benzothiazole ring.
Reduction Products: Amine derivatives of the triazole ring.
Substitution Products: Modified acetamides with varying thioether linkages.
Scientific Research Applications
This compound has notable applications across various fields:
Chemistry: Acts as a precursor for synthesizing more complex molecules.
Biology: Utilized in studying enzyme inhibition due to its intricate structure.
Medicine: Explored for its potential antibacterial and antifungal properties.
Industry: Used in the production of high-performance polymers and materials.
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition: The benzothiazole and triazole rings can bind to enzyme active sites, blocking their activity.
Molecular Pathways: It can disrupt microbial cell wall synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Comparing this compound with structurally similar ones highlights its unique features:
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: Lacks the p-tolyl group, showing reduced biological activity.
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide: Similar structure but varied positioning of the tolyl group, leading to different enzyme inhibition patterns.
And there you have it—a detailed exploration of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c1-17-11-13-18(14-12-17)26-23(31)16-33-24-28-27-22(30(24)19-7-3-2-4-8-19)15-29-20-9-5-6-10-21(20)34-25(29)32/h2-14H,15-16H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXAGQNZIJANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.